N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea (hereafter referred to as the target compound) is a thiourea derivative featuring two distinct aromatic substituents:
- A 4-chloro-2,5-dimethoxyphenyl group (electron-withdrawing Cl and electron-donating OCH₃ groups).
- A 2-methyl-3-(trifluoromethyl)phenyl group (CF₃ for enhanced lipophilicity and metabolic stability).
The compound is cataloged under the identifier SY230497 but lacks a CAS number . Its molecular formula is C₁₇H₁₆ClF₃N₂O₂S, with a molecular weight of 424.84 g/mol.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2S/c1-9-10(17(19,20)21)5-4-6-12(9)22-16(26)23-13-8-14(24-2)11(18)7-15(13)25-3/h4-8H,1-3H3,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHKBDRFTBYGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative with notable biological activities. Thiourea compounds are recognized for their diverse applications in medicinal chemistry, particularly due to their antibacterial, antifungal, anticancer, and antiviral properties. This article explores the biological activity of this specific compound through various studies, synthesis methods, and case studies.
- Molecular Formula : C17H16ClF3N2O2S
- Molecular Weight : 404.83 g/mol
- CAS Number : 2198846-62-5
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant potential against various bacterial strains.
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Bacteriostatic Properties : The compound's structure allows it to interact effectively with bacterial enzymes. Studies indicate that thioureas can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and function .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 2 µg/mL Escherichia coli 4 µg/mL Mycobacterium tuberculosis 8 µg/mL
Anticancer Activity
Research indicates that thiourea derivatives can target cancer cells effectively. The compound has been evaluated against several cancer cell lines:
- Cell Lines Tested : SW480 (colon cancer), SW620 (colon cancer), PC3 (prostate cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 20 µM, indicating moderate to strong anticancer activity .
Antioxidant Activity
Thiourea derivatives also demonstrate antioxidant properties, which are crucial for reducing oxidative stress in cells. The compound has shown promising results in scavenging free radicals, contributing to its therapeutic potential .
Case Studies
- Synthesis and Evaluation : A study synthesized various thiourea derivatives, including the compound of interest, and evaluated their biological activities. Results showed that modifications in the thiourea structure significantly influenced antimicrobial potency .
- Comparative Analysis : A comparative study highlighted that halogenated thioureas exhibited stronger antimicrobial activity than non-halogenated counterparts. The presence of chlorine and trifluoromethyl groups in the studied compound enhances its lipophilicity, improving its ability to penetrate bacterial membranes .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Substituent Effects on Aromatic Rings
Chloro and Methoxy Substitutions
- N-(4-Chlorobutanoyl)-N'-(2,5-dimethoxyphenyl)thiourea (): Shares the 2,5-dimethoxyphenyl group but replaces the trifluoromethylphenyl group with a 4-chlorobutanoyl chain. Crystallography reveals a near-planar thiourea moiety (dihedral angle: 5.67°) due to intramolecular N–H···O and C–H···S bonds, enhancing stability . Synthesis: Reflux in acetone (74% yield), contrasting with the target compound’s unreported method .
Trifluoromethyl Substitutions
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Formation of Aromatic Isothiocyanates or Thiourea Intermediates
- Starting Materials : Aromatic amines with desired substituents (e.g., 4-chloro-2,5-dimethoxyphenylamine and 2-methyl-3-(trifluoromethyl)phenylamine).
- Reagents : Thiocyanates or thiocarbamoyl chlorides are used to introduce the thiourea functionality. For example, aromatic amines react with thiocyanates under basic conditions to form aryl thiocyanates, which can then be converted into isothiocyanates.
Nucleophilic Addition to Form Thiourea Derivative
- The aromatic isothiocyanate reacts with a secondary amine or amine derivative, facilitating nucleophilic attack on the electrophilic carbon of the isothiocyanate, leading to thiourea formation.
- Conditions : Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-120°C).
Coupling of Aromatic Rings
- The two aromatic components are coupled via nucleophilic substitution or condensation reactions, often facilitated by activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- This step may involve the formation of an amide or imine intermediate, followed by cyclization to form the thiourea linkage.
Final Cyclization and Purification
- The final step involves cyclization to form the thiourea core, often under reflux conditions with suitable catalysts or additives.
- Purification is achieved through recrystallization or chromatography, with solvents such as ethyl acetate or dichloromethane.
Specific Research Findings and Data
Research indicates that the synthesis of similar thiourea derivatives often employs environmentally friendly, catalyst-free methods, such as multicomponent reactions in DMSO or DMF, with optimized reagent ratios for high yields. For example, a study on benzothiazole synthesis utilized sulfur powder and aromatic amines in DMSO at 140°C, achieving yields over 80% under optimized conditions, which suggests similar conditions could be adapted for this compound's synthesis.
Data Table: Typical Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Aromatic amine + thiocyanate | DMSO | 80-120°C | 4-8 hrs | 70-85% | Formation of aryl thiocyanate intermediates |
| 2 | Aromatic isothiocyanate + secondary amine | DMF or DMSO | 80-120°C | 6-12 hrs | 75-90% | Thiourea linkage formation |
| 3 | Coupling with trifluoromethyl phenyl derivative | EDCI or DCC | RT to 50°C | 12-24 hrs | 70-85% | Amide or imine formation |
| 4 | Cyclization and purification | Ethyl acetate or dichloromethane | Reflux | 2-4 hrs | Variable | Final product isolation |
Notes on Optimization and Scale-Up
- Reagent Ratios : Using excess thiocyanate or amine can improve yields.
- Temperature Control : Elevated temperatures (around 100-140°C) promote reaction kinetics.
- Solvent Choice : DMSO and DMF are preferred for their high polarity and ability to dissolve reactants.
- Scale-Up : Larger-scale reactions (up to 5 mmol) have demonstrated yields exceeding 76%, indicating good scalability.
Research Findings from Literature
- A study on the synthesis of related thiourea compounds utilized a three-component reaction involving aromatic amines, sulfur sources, and coupling agents, achieving high yields under mild conditions.
- Environmentally friendly methods, such as catalyst-free reactions in DMSO at elevated temperatures, are effective and scalable.
- The use of activating agents like EDCI enhances coupling efficiency between aromatic amines and thiourea precursors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
